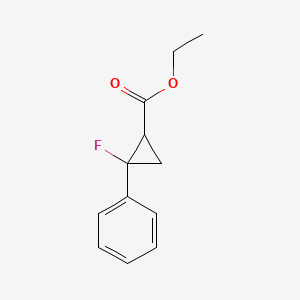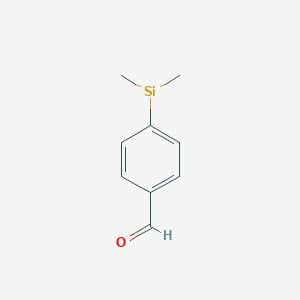
4-(Dimethylsilyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsilyl)benzaldehyde is an organic compound with the molecular formula C9H12OSi It is a derivative of benzaldehyde, where a dimethylsilyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsilyl)benzaldehyde typically involves the introduction of a dimethylsilyl group to benzaldehyde. One common method is the hydrosilylation of benzaldehyde using dimethylchlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-(Dimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Dimethylsilyl)benzoic acid.
Reduction: 4-(Dimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of novel biomolecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.
Industry: In material science, this compound can be used to create advanced materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
作用機序
The mechanism by which 4-(Dimethylsilyl)benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. The dimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
4-(Dimethylsilyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Methylbenzaldehyde: Similar in structure but with a methyl group instead of a dimethylsilyl group. It has different reactivity and applications.
4-Hydroxybenzaldehyde: Contains a hydroxyl group, making it more polar and reactive in different types of chemical reactions.
4-Nitrobenzaldehyde: The nitro group significantly alters its reactivity, making it useful in different synthetic applications.
The uniqueness of this compound lies in the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
特性
分子式 |
C9H11OSi |
|---|---|
分子量 |
163.27 g/mol |
InChI |
InChI=1S/C9H11OSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |
InChIキー |
YNIGMYSDMMYIOC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



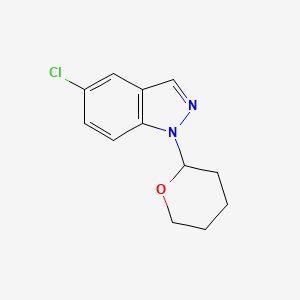

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
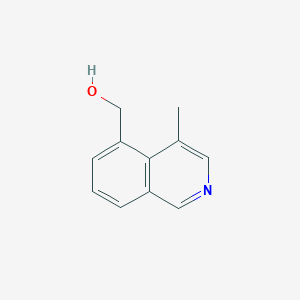
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)

![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
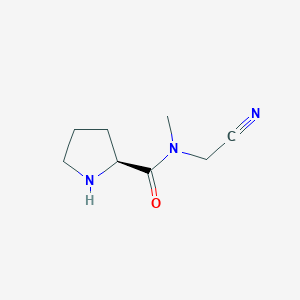
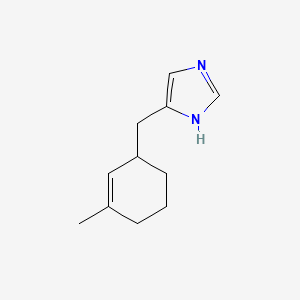
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
